molecular formula C14H14ClN3O4 B2946628 N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide CAS No. 680212-60-6

N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide

Cat. No.: B2946628
CAS No.: 680212-60-6
M. Wt: 323.73
InChI Key: WGIBTQCOXPGICV-UHFFFAOYSA-N
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Description

N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate N,N-bis(prop-2-enyl)carbamoyl chloride. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups present in the compound.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(prop-2-enyl)carbamoyl chloride
  • 4-chloro-3-nitrobenzoic acid
  • Diallylcarbamyl chloride

Uniqueness

N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-3-7-17(8-4-2)14(20)16-13(19)10-5-6-11(15)12(9-10)18(21)22/h3-6,9H,1-2,7-8H2,(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIBTQCOXPGICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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